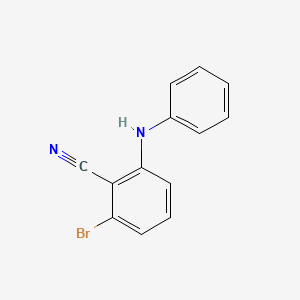

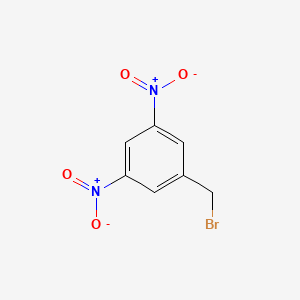

1-(Bromomethyl)-3,5-dinitrobenzene

Descripción general

Descripción

1-(Bromomethyl)-3,5-dinitrobenzene is a derivative of benzene. The molecule consists of a benzene ring substituted with a bromomethyl group . It is used as a reagent for introducing benzyl groups .

Synthesis Analysis

The synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene, a crucial intermediate in the formation of various natural products, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . The structure of the synthesized derivative was fully characterized using a combination of spectroscopic techniques and single crystal X-ray diffraction .Molecular Structure Analysis

The structure of the synthesized derivative was found to possess monoclinic symmetry with dimensions a = 8.4054 (10) Å, b = 4.4245 (6) Å, c = 25.016 (3) Å, volume V = 928.9 (2) Å 3 and Z = 4.0 .Chemical Reactions Analysis

This compound may polymerize in the presence of metals and some metal compounds. It is generally incompatible with other oxidizing agents such as peroxides and epoxides .Physical and Chemical Properties Analysis

A physical property is a characteristic of matter that is not associated with a change in its chemical composition. Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

1-(Bromomethyl)-3,5-dinitrobenzene and its derivatives are utilized primarily in the synthesis of various compounds. A notable application includes its use as an intermediate in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials (Jiaming Xuan et al., 2010). Additionally, the compound plays a role in the synthesis of hyperbranched polyethers, which are significant in polymer science due to their structural complexity and potential applications (K. Uhrich et al., 1992).

Crystallographic and Structural Analysis

The crystallographic studies of bromomethyl-substituted benzenes, including this compound, have provided insights into molecular interactions and structural formations. These studies reveal intricate packing motifs and varying complexities in the structures of these compounds, offering valuable information for material science and molecular engineering (P. Jones et al., 2012).

Applications in Fuel Cell Technology

In the field of fuel cell technology, derivatives of this compound have been employed in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells. The unique structure of these derivatives aids in enhancing the mechanical strength and conductivity of the membranes, which is crucial for the efficiency and durability of fuel cells (Jingshuai Yang et al., 2018).

Aromatic Nucleophilic Substitution Reactions

Research has also been conducted on the dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution reactions. These studies are significant in understanding the chemical behavior of halogenated aromatic compounds and their reactions with various nucleophiles. Such insights are essential for developing new synthetic routes in organic chemistry (M. D. Dutov et al., 2017).

Mecanismo De Acción

Target of Action

Brominated compounds often interact with various biological targets, including proteins and nucleic acids .

Mode of Action

Brominated compounds typically act through electrophilic addition or substitution reactions . The bromine atom in the molecule can form a bond with nucleophilic sites on biological targets, leading to changes in their structure and function .

Biochemical Pathways

Brominated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Brominated compounds generally have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body .

Result of Action

Brominated compounds can cause various effects depending on their specific targets and the nature of their interaction .

Action Environment

The action, efficacy, and stability of 1-(Bromomethyl)-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can affect the compound’s reactivity and stability .

Safety and Hazards

Direcciones Futuras

Bromobenzene, a compound similar to 1-(Bromomethyl)-3,5-dinitrobenzene, continues to captivate researchers due to its versatile properties and potential applications across various scientific domains . The strategic functionalization of bromobenzene at non-K region and nodal positions is a topic of significant interest for both small and large scale applications .

Propiedades

IUPAC Name |

1-(bromomethyl)-3,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJNFIVPIQXQLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60551740 | |

| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137570-75-3 | |

| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

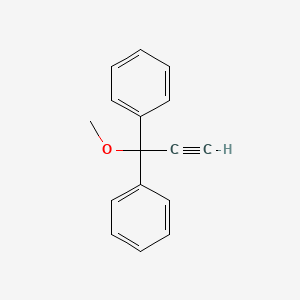

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole](/img/structure/B3047246.png)